molecular formula C17H21N3O3 B2501177 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole CAS No. 1024776-27-9

3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole

Cat. No. B2501177
CAS RN: 1024776-27-9
M. Wt: 315.373
InChI Key: UEWJFCSNOODCHT-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole (DMPH-I) is a heterocyclic compound belonging to the indazole class of chemicals. It is a derivative of indazole and is commonly used in scientific research as an inhibitor of certain enzymes. The unique chemical structure of DMPH-I makes it a useful tool in studying the biochemical and physiological effects of various proteins and enzymes.

Scientific Research Applications

Synthesis and Derivatives

  • 3-(3,4-Dimethoxyphenyl)-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is used in the synthesis of various derivatives, including those with potential pharmaceutical applications. It is involved in dehydration and hydrogenation processes to form compounds like 3-(3,4-Dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione, which are then modified further through N-acylation or S-methylation (Sucrow, Fehlauer, & Sandmann, 1977).

Photoreactions and Molecular Rearrangements

  • Studies on N(2)-alkylated indazoles, a category to which 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole belongs, reveal interesting photoreactions. In diluted acidic solutions, these compounds undergo photoreactions leading to the formation of dihydroazepinones, providing insights into complex molecular rearrangements and potential applications in synthesis chemistry (Heinzelmann & Märky, 1973).

Anti-inflammatory Activity

  • Derivatives of this compound have been synthesized and shown to exhibit anti-inflammatory activity. This underscores their potential utility in pharmaceutical research and drug development (Labanauskas et al., 2001).

Applications in Dye Synthesis

  • This compound has been involved in the synthesis of new heterocyclic green dyes, indicating its use in the field of materials science, particularly in the development of colorants with specific properties (Pordel, Beyramabadi, & Mohammadinejad, 2014).

Potential in Drug Synthesis

  • It serves as a precursor in the synthesis of disease-modifying antirheumatic drugs, highlighting its significance in the development of novel therapeutic agents (Baba, Makino, Ohta, & Sohda, 1998).

properties

IUPAC Name

(NE)-N-[3-(3,4-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10-7-12(19-21)16-13(8-10)20(2)18-17(16)11-5-6-14(22-3)15(9-11)23-4/h5-6,9-10,21H,7-8H2,1-4H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWJFCSNOODCHT-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=NO)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(/C(=N/O)/C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.